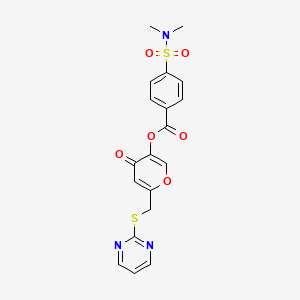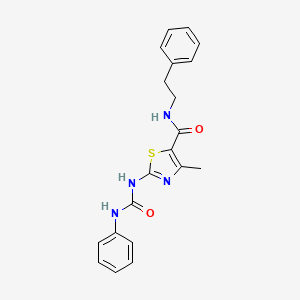
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide, also known as TTA, is a novel chemical compound that has been widely used in scientific research. TTA is a potent agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
作用机制
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide acts as a potent agonist of GPR40, which is a G protein-coupled receptor that is expressed in pancreatic beta cells, enteroendocrine cells, and other tissues. GPR40 activation by this compound leads to the activation of the G protein Gq/11, which in turn activates the phospholipase C (PLC) pathway. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which stimulate the release of intracellular calcium and activate protein kinase C (PKC). These signaling pathways ultimately lead to the enhancement of glucose-stimulated insulin secretion and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, both in vitro and in vivo. This compound also improves glucose tolerance and insulin sensitivity in animal models of diabetes, and has been shown to reduce fasting blood glucose and improve lipid metabolism in obese mice. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One of the main advantages of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity for GPR40, which makes it a valuable tool for studying the function of this receptor in various physiological processes. This compound is also relatively stable and easy to handle, and can be used in a wide range of experimental systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. This compound also has a relatively short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for research on 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide and GPR40. One area of interest is the development of more potent and selective agonists of GPR40, which could be used to further elucidate the role of this receptor in glucose homeostasis and other physiological processes. Another area of interest is the identification of downstream signaling pathways and effector molecules that are activated by GPR40, which could provide new targets for drug development. Finally, the therapeutic potential of GPR40 agonists such as this compound for the treatment of diabetes and other metabolic disorders warrants further investigation.
合成方法
The synthesis of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 2-thiophen-3-ylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.
科学研究应用
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has been extensively used in scientific research to study the function of GPR40 and its role in glucose homeostasis and insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been used to study the effects of GPR40 activation on other physiological processes, such as lipid metabolism and inflammation.
属性
IUPAC Name |
2-thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)5-12-7(13)3-6-1-2-14-4-6/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXGTSMSRZTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)
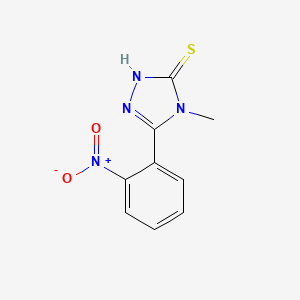
![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)
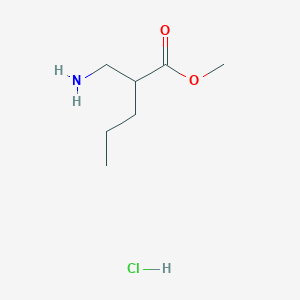
![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)
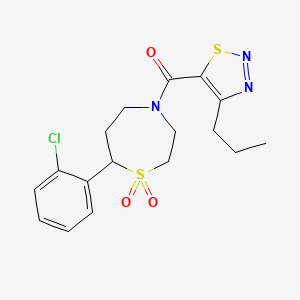
![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)

![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)


